molecular formula C11H12N2O2 B1523433 3-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione CAS No. 154121-40-1

3-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione

Cat. No.: B1523433
CAS No.: 154121-40-1
M. Wt: 204.22 g/mol
InChI Key: IRBLPZOXJHHXGE-UHFFFAOYSA-N
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Description

3-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione is an organic solid belonging to the class of pyrrolidine-2,5-diones (also known as succinimides). Compounds in this class are of significant interest in medicinal chemistry and drug discovery due to their versatile biological activities and favorable physicochemical properties. The pyrrolidine-2,5-dione scaffold is a saturated, three-dimensional nitrogen heterocycle that contributes to structural diversity and can improve the solubility and pharmacokinetic profiles of drug candidates . Research Applications and Value: This compound is primarily valued as a chemical building block for the synthesis of more complex molecules. Its structure features both an aromatic amine and a cyclic imide, offering two distinct sites for chemical modification. Researchers can leverage this to create libraries of derivatives for biological screening. Pyrrolidine-2,5-dione derivatives have been investigated for a range of pharmacological activities. Notably, a close structural analogue, 3-(4-aminophenyl)pyrrolidine-2,5-dione, has been identified as a potent aromatase inhibitor . Aromatase is a key enzyme in the biosynthesis of estrogens, making its inhibitors a target for research in hormone-dependent conditions. Furthermore, other 3-aminopyrrolidine-2,5-dione derivatives have demonstrated promising anticonvulsant activity in preclinical models, showing efficacy against pharmacoresistant seizures and exhibiting favorable safety profiles with low neurotoxicity . Additional research into similar compounds has explored their potential as multitarget anti-inflammatory agents and as inhibitors of enzymes like carbonic anhydrase . Handling and Safety: This compound is a solid and should be stored at room temperature. As with all chemicals of this class, appropriate safety measures must be taken. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. The buyer is responsible for confirming the identity and purity of the product for their specific application.

Properties

IUPAC Name

3-[(4-aminophenyl)methyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-9-3-1-7(2-4-9)5-8-6-10(14)13-11(8)15/h1-4,8H,5-6,12H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBLPZOXJHHXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154121-40-1
Record name 3-[(4-aminophenyl)methyl]pyrrolidine-2,5-dione
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Biological Activity

3-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione, a compound characterized by its pyrrolidine core and an aminophenyl substituent, has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O2C_{12}H_{14}N_{2}O_{2}, with a molecular weight of approximately 218.25 g/mol. The compound features a pyrrolidine ring substituted with a 4-aminobenzyl group, which is crucial for its biological interactions.

Research indicates that the biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Cytochrome P450 Enzymes : The amino group at the para position of the phenyl ring enhances binding affinity to cytochrome P450 enzymes, which are involved in drug metabolism and steroid hormone biosynthesis .
  • Cell Signaling Pathways : The pyrrolidine-2,5-dione core suggests potential interactions with proteins involved in cell signaling and metabolic pathways .

Anticonvulsant Activity

Studies have shown that this compound exhibits anticonvulsant properties . In vitro experiments demonstrated that it acts as a weak inhibitor of all-trans-retinoic acid metabolism in rat liver microsomes, achieving around 68-75% inhibition compared to ketoconazole's 85% . This suggests potential applications in treating epilepsy and related disorders.

Interaction with Biological Targets

The compound has been studied for its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : It has shown moderate inhibitory effects on enzymes involved in metabolic pathways critical for drug metabolism .
  • Potential Anticancer Properties : Preliminary studies indicate that derivatives of this compound may possess anticancer activity through modulation of key signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-(4-Chlorophenyl)-pyrrolidine-2,5-dioneChlorine substituent on phenyl ringAnticonvulsant activity
1-(2-Fluorophenyl)-3-(4-morpholinophenyl)amino-pyrrolidine-2,5-dioneFluorine substitution on phenylPotential anti-cancer properties
3-(4-Methylphenyl)-pyrrolidine-2,5-dioneMethyl group on phenylAnalgesic effects

The presence of the amino group in this compound enhances its pharmacological profile compared to other derivatives, potentially improving its efficacy and specificity in targeting biological pathways.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

  • Anticonvulsant Studies : In a study involving human male genital fibroblasts and HaCat cells, the compound demonstrated a significant reduction in metabolic activity related to retinoic acid metabolism .
  • Cancer Research : Investigations into its anticancer properties revealed that certain derivatives exhibited promising results in inhibiting tumor growth in preclinical models .
  • Pharmacokinetics : Research focusing on the pharmacokinetic profiles of related compounds indicates that modifications to the amino group can significantly alter bioavailability and efficacy .

Scientific Research Applications

Research indicates that this compound exhibits diverse biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that 3-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit tumor growth by modulating key signaling pathways involved in cancer progression . Its derivatives have demonstrated activity against various cancer cell lines, indicating potential therapeutic applications in oncology.
  • Anticonvulsant Properties : The compound has shown promise as an anticonvulsant agent. In studies involving human male genital fibroblasts and HaCat cells, it acted as a weak inhibitor of all-trans-retinoic acid metabolism, suggesting potential applications in epilepsy treatment .

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of this compound:

  • Anticonvulsant Studies : In vitro experiments demonstrated that this compound significantly reduced metabolic activity related to retinoic acid metabolism in human cell cultures .
  • Cancer Research : Investigations into its anticancer properties revealed that certain derivatives exhibited promising results in inhibiting tumor growth in preclinical models. For instance, treatment with related compounds resulted in significant tumor size reduction in mouse models .
  • Pharmacokinetics : Research focusing on the pharmacokinetic profiles of related compounds indicates that modifications to the amino group can significantly alter bioavailability and efficacy, suggesting avenues for optimizing therapeutic applications .

Comparison with Similar Compounds

Key Observations:

Anticonvulsant Activity: The 3-methylthiophen-2-yl derivative (Compound 4) demonstrated potent activity in the maximal electroshock (MES) test (ED₅₀ = 62.14 mg/kg), outperforming valproic acid and ethosuximide in preclinical models . In contrast, N-phenylpiperazine derivatives (e.g., Compound 164) showed even higher potency (ED₅₀ = 16.13 mg/kg) , suggesting that nitrogen-containing linkers enhance anticonvulsant efficacy. The 4-aminophenylmethyl group in the target compound lacks direct anticonvulsant data but shares structural similarities with these active analogs. Its methyl linker may reduce steric hindrance compared to bulkier substituents.

Enzyme Inhibition: 3-(4-Aminophenyl)pyrrolidine-2,5-dione (without a methyl linker) exhibited moderate aromatase inhibition (IC₅₀ = 20 µM) , whereas 4-aminophenethyl analogs (e.g., Compound 3 in ) showed comparable activity (IC₅₀ = 23.8 µM) to aminoglutethimide . This suggests that extending the linker (methyl vs.

Receptor Affinity: Indole-substituted derivatives (e.g., 3-(1H-indol-3-yl)pyrrolidine-2,5-dione) demonstrated high affinity for 5-HT1A receptors (Ki = 3.2 nM) due to the indole moiety’s compatibility with serotoninergic targets . The 4-aminophenylmethyl group in the target compound may instead favor interactions with amine-sensitive enzymes or transporters.

Structure-Activity Relationship (SAR) Insights

  • Linker Length and Flexibility: Propyl or methylene linkers (e.g., in ’s thiophene derivatives) improve anticonvulsant activity compared to acetamide linkers, likely due to enhanced conformational flexibility .
  • Aromatic Substituents: Electron-withdrawing groups (e.g., trifluoromethyl, chlorine) on aryl rings enhance antiseizure activity (e.g., Compound 9 in ) . The 4-aminophenyl group’s electron-donating nature may redirect activity toward enzyme inhibition rather than ion channel modulation.
  • N1 Substitutions :

    • Piperazine or morpholine groups at N1 () improve solubility and receptor affinity . The target compound’s unsubstituted N1 position may limit its pharmacokinetic profile.

Pharmacological Profile Comparison

Table 2: Pharmacokinetic and Toxicity Data
Compound Bioavailability Neurotoxicity (Rotarod Test) Key Targets
3-[(4-Aminophenyl)methyl] derivative Not reported Not tested Aromatase (predicted)
Compound 4 () High No motor impairment Na⁺/Ca²⁺ channels
Compound 164 () Moderate Low neurotoxicity Unknown
  • The target compound’s lack of neurotoxicity data limits direct comparison, but its structural simplicity suggests a favorable safety profile.

Preparation Methods

Preparation Methods

Standard Synthetic Approach and Limitations

The classical approach to synthesizing 3-(4-aminophenyl)pyrrolidine-2,5-dione involves the condensation of 4-aminobenzyl derivatives with succinic anhydride or related pyrrolidine-2,5-dione precursors. However, this method often results in low yields and impurities due to the sensitivity of the amino group and potential side reactions during ring closure.

Alternative Strategies and Improvements

Protection of the Amino Group

To circumvent difficulties caused by the free amino group, protection strategies are employed. For example, the amino group can be temporarily protected as an amide or carbamate during condensation, then deprotected after ring closure. This approach improves selectivity and yield but requires additional steps.

Use of Reductive Amination and Ring Formation

A patent describing related pyrrolidinol derivatives suggests a multi-step synthesis involving:

  • Formation of pyrrolidinol intermediates via ring formation reactions.
  • Subsequent methylation or substitution at nitrogen sites.
  • Use of reducing agents such as sodium borohydride or borane complexes to facilitate conversion of intermediates to the desired pyrrolidine-2,5-dione structure.

Though this patent focuses on 1-methyl-3-pyrrolidinol, the methodology is adaptable to the synthesis of 3-[(4-aminophenyl)methyl]pyrrolidine-2,5-dione by modifying the aromatic substituent and ring closure conditions.

Reaction Conditions and Solvents

Typical solvents for these reactions include tetrahydrofuran (THF), ethanol, or toluene, chosen for their ability to dissolve reactants and facilitate ring closure. Reaction temperatures range from ambient to reflux conditions depending on the step. Cooling and controlled addition of reagents are used to minimize side reactions.

Purification Techniques

Purification often involves recrystallization from suitable solvents or chromatographic methods to separate the desired product from unreacted starting materials and side products. Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm purity and structure.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Notes
Amino group protection Carbamate or amide formation Improves selectivity, requires later deprotection
Ring closure Succinic anhydride or equivalent, reflux in THF or toluene Sensitive to amino group presence
Reduction (if applicable) Sodium borohydride or borane complexes Converts intermediates to pyrrolidine-2,5-dione
Purification Recrystallization, HPLC Ensures high purity
Analytical verification NMR, HPLC, enzyme inhibition assays Confirms structure and bioactivity

Research Findings and Analysis

  • The primary amine moiety on the phenyl ring is crucial for biological activity, thus synthetic methods must preserve this functionality without causing side reactions.
  • Attempts to prepare the compound without amino group protection result in low yields and impurities.
  • Reductive methods and controlled ring closure reactions improve the overall synthesis efficiency.
  • The compound’s moderate inhibitory activity in enzyme assays correlates with the difficulty in synthesis, suggesting that impurities or incomplete reactions affect bioactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via aza-Michael addition using maleimide derivatives and 4-aminobenzylamine. Key factors include solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalysts like TMEDA to enhance regioselectivity . Optimization via fractional factorial design (e.g., varying stoichiometry, time) is critical to minimize side products like N-alkylated impurities .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns at the pyrrolidine ring and aromatic protons. IR spectroscopy identifies carbonyl stretching (~1700 cm1^{-1}) and NH2_2 bending (~1600 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight with <2 ppm error .

Q. How does the electronic environment of the 4-aminophenyl group affect the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer : The electron-donating NH2_2 group activates the aromatic ring for electrophilic substitution, but steric hindrance from the methylene bridge may limit reactivity. Computational studies (DFT) can model charge distribution to predict sites for functionalization, such as para-substitution on the aryl ring .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and control for compound stability in media (e.g., HPLC monitoring). Meta-analysis of structure-activity relationships (SAR) across studies helps identify critical substituents .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity for target proteins?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict interactions with active sites. Focus on modifying the pyrrolidine ring’s conformation or introducing halogen substituents to improve van der Waals contacts. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What experimental design principles optimize catalytic asymmetric synthesis of enantiopure derivatives?

  • Methodological Answer : Apply Box-Behnken design to test chiral catalysts (e.g., BINOL-derived phosphoric acids), solvent polarity, and temperature. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column). Reaction kinetics studies (e.g., Eyring plots) reveal entropy-driven pathways for stereocontrol .

Q. How do crystallographic data inform the solid-state stability and polymorphism of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) identifies hydrogen-bonding networks (e.g., N–H···O interactions) that stabilize specific polymorphs. Compare with PXRD patterns of bulk samples to detect undesired crystalline forms. Thermal analysis (DSC/TGA) correlates stability with packing efficiency .

Methodological Challenges and Solutions

Q. How to address low reproducibility in scaled-up synthesis?

  • Solution : Implement process analytical technology (PAT) like in-situ FTIR to monitor reaction progression. Use flow chemistry systems to maintain consistent mixing and temperature gradients, reducing batch-to-batch variability .

Q. What analytical approaches differentiate degradation products during long-term stability studies?

  • Solution : Accelerated stability testing (40°C/75% RH) coupled with LC-MS/MS identifies hydrolytic cleavage of the pyrrolidine ring or oxidation of the NH2_2 group. Forced degradation under acidic/alkaline conditions helps map degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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